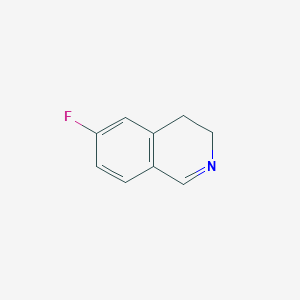

6-Fluoro-3,4-dihydroisoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoro-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYBBTWKMTXJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302845 | |

| Record name | 6-Fluoro-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224161-38-0 | |

| Record name | 6-Fluoro-3,4-dihydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224161-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Dihydroisoquinoline Scaffold: a Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) and its partially saturated precursor, 3,4-dihydroisoquinoline (B110456), are foundational scaffolds in a vast array of natural products and synthetic compounds. researchgate.net These nitrogen-containing heterocyclic systems are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nuph.edu.ua

The significance of the dihydroisoquinoline and its fully saturated tetrahydroisoquinoline counterpart is underscored by their presence in numerous isoquinoline (B145761) alkaloids, a large and complex group of natural products with over 2,500 described structures. organic-chemistry.org These alkaloids, derived from plants and even found in mammals, exhibit a remarkable spectrum of biological effects. nih.gov The therapeutic potential of this scaffold has been recognized since the isolation of morphine from the opium poppy in the early 19th century. organic-chemistry.orgnih.gov

Modern research continues to uncover the broad biological activities associated with the dihydro- and tetrahydroisoquinoline core. These include, but are not limited to, antitumor, antimicrobial, antiviral (including anti-HIV), antifungal, anti-inflammatory, and antimalarial properties. researchgate.netorganic-chemistry.org The structural versatility of the isoquinoline framework allows for substitutions at various positions, enabling the fine-tuning of its biological profile. nuph.edu.ua For instance, different substitution patterns on the aromatic ring and at the nitrogen atom can lead to compounds with selective activity against specific pathogens or cellular targets. nih.gov The development of novel synthetic methodologies, such as microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions, has further facilitated the creation of diverse libraries of substituted isoquinolines for pharmacological screening. researchgate.netnih.gov

Table 1: Reported Biological Activities of Dihydroisoquinoline and Tetrahydroisoquinoline Derivatives

| Biological Activity | Derivative Type | Reference(s) |

|---|---|---|

| Anti-inflammatory | 3,4-dihydroisoquinoline-2(1H)-carboxamides | proquest.com |

| Antitumor | 6,7-dihydroxy-3,4-dihydroisoquinoline | mdpi.com |

| Anti-HIV | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | nih.gov |

| Antimicrobial | General isoquinoline derivatives | organic-chemistry.org |

| Antiviral | General isoquinoline derivatives | organic-chemistry.org |

| Antifungal | General isoquinoline derivatives | researchgate.net |

| Orexin-1 Receptor Antagonists | 6- and 7-substituted tetrahydroisoquinolines | nih.gov |

| Anticonvulsant | 1,2,3,4-tetrahydroisoquinoline-1-ones | nih.gov |

The Strategic Role of Fluorine in Modern Medicinal Chemistry

The introduction of fluorine atoms into heterocyclic compounds is a well-established and powerful strategy in modern drug design. It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, highlighting the significant impact of this element. The unique physicochemical properties of the carbon-fluorine (C-F) bond are responsible for the often-beneficial changes observed in the biological profile of a molecule upon fluorination.

The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn improve a compound's bioavailability and its binding affinity to target proteins. nih.gov Furthermore, the C-F bond is stronger than a carbon-hydrogen bond, which can lead to increased metabolic stability, effectively extending the half-life of a drug in the body.

Another key advantage of fluorine substitution is its effect on lipophilicity. While the introduction of a single fluorine atom can increase lipophilicity, strategic placement of multiple fluorine atoms or fluoroalkyl groups can modulate this property to enhance membrane permeability. mdpi.com This is a critical factor for drugs that need to cross cellular barriers to reach their site of action. The incorporation of fluorine can also lead to conformational changes in a molecule, which can be exploited to improve its interaction with a biological target.

The synthesis of fluorinated heterocycles can be achieved through various methods, including the use of fluorinated building blocks from the outset of a synthetic plan or through late-stage fluorination techniques. The development of novel fluorinating agents and catalytic methods continues to expand the toolkit available to medicinal chemists for the precise introduction of fluorine into complex molecules.

Table 2: Impact of Fluorine Substitution on Physicochemical and Pharmacological Properties

| Property | Effect of Fluorination | Reference(s) |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond | |

| Lipophilicity | Can be modulated to enhance membrane permeability | mdpi.com |

| Bioavailability | Can be improved by altering pKa of nearby groups | nih.gov |

| Binding Affinity | Can be enhanced through favorable interactions with target proteins | nih.gov |

| Conformation | Can induce specific molecular conformations for better target fit |

Uncharted Territory: Research Gaps and Future Directions for 6 Fluoro 3,4 Dihydroisoquinoline

Traditional Cyclization Approaches and Fluorine Incorporation

Traditional methods for synthesizing the 3,4-dihydroisoquinoline (B110456) core often involve intramolecular cyclization reactions. The incorporation of a fluorine atom at the 6-position typically requires starting with a pre-fluorinated precursor.

Modified Bischler-Napieralski Cyclization Protocols

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines. wikipedia.org It involves the acid-catalyzed intramolecular cyclization of β-arylethylamides. wikipedia.org For the synthesis of this compound, the starting material would be an N-acyl-2-(3-fluorophenyl)ethylamine.

Classic dehydrating agents like phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) are used to promote the cyclization. wikipedia.org The reaction mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reagents and conditions. wikipedia.org

However, the traditional Bischler-Napieralski reaction can suffer from limitations, especially with electron-deficient aromatic rings, which can be the case with fluorinated substrates. To overcome these challenges, modified protocols have been developed. One such modification involves the use of oxalyl chloride and a Lewis acid like ferric chloride (FeCl₃). organic-chemistry.org This method converts the amide into an N-acyliminium intermediate, which then undergoes electrophilic cyclization, often leading to higher yields and avoiding side reactions like the retro-Ritter elimination. organic-chemistry.orgorganic-chemistry.org

Another mild and efficient modification employs trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine. nih.gov This allows for low-temperature amide activation followed by cyclodehydration upon warming, providing good yields of the desired 3,4-dihydroisoquinoline. nih.gov This method has proven effective for halogenated phenylethylamides. nih.gov

Table 1: Comparison of Bischler-Napieralski Reagents

| Reagent System | Conditions | Advantages | Limitations |

|---|---|---|---|

| POCl₃, P₂O₅, PPA | Refluxing in an inert solvent | Traditional, well-established | Can require harsh conditions, potential for side reactions |

| Oxalyl chloride/FeCl₃ | Milder conditions | Avoids retro-Ritter elimination, good for challenging substrates organic-chemistry.org | Requires a two-step process for removal of the oxalyl group organic-chemistry.org |

Pomeranz-Fritsch Type Reactions

The Pomeranz-Fritsch reaction offers an alternative route to the isoquinoline (B145761) core, which can then be reduced to the 3,4-dihydroisoquinoline. This reaction typically involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine, followed by an acid-catalyzed cyclization. wikipedia.org To synthesize a 6-fluoro-substituted isoquinoline, one would start with 3-fluorobenzaldehyde.

The reaction is generally promoted by strong acids like sulfuric acid. wikipedia.org The mechanism involves the formation of a benzalaminoacetal, followed by two successive alcohol elimination steps to form the aromatic isoquinoline ring. wikipedia.org Lewis acids such as trifluoroacetic anhydride have also been employed. wikipedia.org

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to construct complex molecules with high efficiency and selectivity. These methods offer powerful alternatives to traditional cyclization reactions for accessing this compound and its derivatives.

Palladium-Catalyzed Cascade Cyclization-Coupling Strategies

Palladium catalysis is a versatile tool for the synthesis of isoquinoline derivatives. One approach involves the palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with allenes. mdpi.com This strategy can lead to the formation of 3,4-disubstituted dihydroisoquinolin-1(2H)-ones. mdpi.com While not directly yielding this compound, this method provides a scaffold that can be further modified.

Another powerful palladium-catalyzed method is the Larock isoquinoline synthesis, which involves a cascade cyclization and cross-coupling reaction of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles. acs.org This approach is particularly useful for constructing 3,4-disubstituted isoquinolines. acs.org An asymmetric version of this reaction has been developed, allowing for the synthesis of axially chiral isoquinolines with high enantioselectivity. acs.org

The direct dehydrogenation of 1-substituted-1,2,3,4-tetrahydroisoquinolines using a palladium-on-carbon (Pd/C) catalyst is another atom-economical and environmentally friendly route to 3,4-dihydroisoquinolines. google.com This method has been shown to be highly selective for partial dehydrogenation, with high conversion rates. google.com

Rhenium-Catalyzed Tandem Cyclization and Nucleophilic Addition

While less common than palladium, rhenium catalysts have also been explored for the synthesis of isoquinoline systems. Research in this area is ongoing, with the potential for novel reactivity and selectivity patterns.

Suzuki-Miyaura and Sonogashira Cross-Coupling for Diversification

For a pre-formed 6-halo-3,4-dihydroisoquinoline (e.g., 6-chloro or 6-bromo), palladium-catalyzed cross-coupling reactions are invaluable for introducing a wide range of substituents at the 6-position.

The Suzuki-Miyaura coupling reaction pairs the halo-substituted dihydroisoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups. Efficient protocols have been developed for the Suzuki-Miyaura coupling of 6-chloropurines in water, which could be adapted for 6-chloro-3,4-dihydroisoquinoline. nih.gov

The Sonogashira coupling reaction, on the other hand, couples the halo-substituted dihydroisoquinoline with a terminal alkyne, also using a palladium catalyst and typically a copper co-catalyst. This reaction introduces an alkynyl group, which can serve as a handle for further transformations. Copper-free Sonogashira coupling protocols have also been developed. nih.gov

These cross-coupling reactions are powerful tools for creating libraries of 6-substituted-3,4-dihydroisoquinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.

Table 2: Key Cross-Coupling Reactions for Diversification

| Reaction | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd catalyst, base |

Multicomponent Reaction (MCR) Approaches to Fluoro-Dihydroisoquinolines

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical pathway to complex molecular architectures. These reactions are prized for their ability to rapidly generate diverse compound libraries from simple precursors.

One notable three-component reaction involves the synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines through the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde (B47883) and nitriles. researchgate.net This methodology has been successfully applied to produce 3,4-dihydroisoquinolines bearing a trifluoro-substituted pyrido[1,2-a]quinolin-6-one moiety at the 1-position by reacting arenes, isobutyraldehyde, and 8,9,10-trifluoro-6-oxo-6H-pyrido[1,2-a]quinoline-5-carbonitrile in sulfuric acid. researchgate.net Another MCR strategy has been developed for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines, where a fluoro-substituted derivative, N-(4-Fluoro-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, was synthesized in an 87% yield. nih.gov These approaches highlight the power of MCRs in constructing complex, fluorinated isoquinoline-based systems in a convergent manner.

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is critical in drug discovery, as different enantiomers can exhibit vastly different pharmacological activities. Several advanced strategies have been developed for the asymmetric synthesis of chiral fluorinated dihydroisoquinoline derivatives.

Catalytic asymmetric reactions are among the most powerful tools for synthesizing chiral molecules. While the direct asymmetric Heck carbonylation for this compound is a specific target, a broader look at related catalytic methods reveals numerous powerful techniques.

Palladium-catalyzed reactions are prominent in this area. For instance, a Pd-catalyzed asymmetric C-H functionalization cascade has been developed for the synthesis of chiral 3,4-dihydroisoquinolones, achieving up to 96% enantiomeric excess (ee) using a chiral pyridine-oxazoline ligand. nih.gov The asymmetric intramolecular Heck reaction, in general, has become a reliable method for creating tertiary and quaternary stereocenters and has been widely applied in natural product synthesis. uwindsor.ca

Rhodium and Iridium catalysts also play a crucial role. Chiral rhodium complexes, such as (1S,2S)-Cp*RhClTsDPEN, have been used for the asymmetric transfer hydrogenation (ATH) of 1-substituted-6,7-dimethoxy-3,4-dihydroisoquinolines, providing an efficient route to chiral tetrahydroisoquinolines (THIQs). nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation of quinolinium salts has been shown to produce chiral THIQs that contain a C-F stereogenic center with excellent yields and enantioselectivities. mdpi.com

| Catalyst Type | Reaction Type | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Asymmetric C-H Functionalization/Allylation | N-sulfonyl benzamides | Forms chiral 3,4-dihydroisoquinolones; up to 96% ee. nih.gov | nih.gov |

| Rhodium | Asymmetric Transfer Hydrogenation (ATH) | 1-substituted-DHIQs | Does not require H2 gas; uses HCOOH-Et3N. nih.gov | nih.gov |

| Iridium | Asymmetric Hydrogenation | Quinolinium salts | Creates C-F stereogenic centers with high ee. mdpi.com | mdpi.com |

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a reaction stereoselectively, after which they are removed. sigmaaldrich.com This strategy provides a reliable method for controlling stereochemistry.

A key application of this approach involves the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs) that possess a chiral auxiliary attached to the imine nitrogen. rsc.org The presence of the auxiliary directs the approach of an achiral hydride reducing agent, leading to a product with high diastereomeric and, after removal of the auxiliary, enantiomeric excess. For example, the diastereoselective synthesis of (S)-laudanosine, a benzylisoquinoline alkaloid, employed an (S)-phenylglycinol-derived imine as the chiral auxiliary to control the addition of a Grignard reagent. nih.gov Similarly, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using an (R)-phenylglycinol moiety as the chiral source in a Petasis reaction. nih.gov These methods demonstrate the effectiveness of chiral auxiliaries in the synthesis of complex, chiral isoquinoline derivatives.

Asymmetric dearomative cycloaddition reactions are a powerful strategy for converting flat, aromatic systems into three-dimensional, stereochemically rich cyclic molecules. nih.gov These reactions, often proceeding through multiple components, can rapidly build molecular complexity.

A notable example is the [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles. semanticscholar.orgnih.gov These reactions can be rendered asymmetric through the use of chiral catalysts, affording highly functionalized tetrahydroisoquinoline derivatives with excellent diastereoselectivities (>25:1 dr) and enantioselectivities (>95% ee). semanticscholar.orgnih.gov The reaction conditions for these cycloadditions have been optimized using additives such as o-fluorobenzoic acid, highlighting a direct link to fluorine-containing targets. semanticscholar.org

Another innovative approach is the catalytic enantioselective synthesis of heterocyclic vicinal fluoroamines through asymmetric protonation. nih.govnih.gov In this method, a chiral Brønsted acid catalyzes the aza-Michael addition of a nucleophile to a fluoroalkenyl heterocycle. This generates a prochiral enamine intermediate that, upon rearomatization, undergoes a highly enantioselective protonation to establish a stereogenic C-F center. nih.govnih.gov

Directed Ortho-Metalation Strategies for Positional Fluorine Introduction

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. researchgate.net The strategy relies on a "directed metalation group" (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. researchgate.netnih.gov The resulting aryllithium intermediate can then be trapped with a suitable electrophile.

Fluorine itself can act as a moderate directing group, promoting lithiation at the ortho position. nih.govnih.gov However, more powerful DMGs are typically employed to ensure high regioselectivity. A highly relevant application of this strategy is the synthesis of 8-fluoro-3,4-dihydroisoquinoline. nih.gov The synthesis starts with N-pivaloyl-2-(2-fluorophenyl)ethylamine. The pivaloyl group acts as the DMG, directing lithiation by butyllithium (B86547) to the position ortho to the ethylamine (B1201723) side chain (and meta to the fluorine). Trapping the lithiated species with dimethylformamide (DMF) introduces a formyl group, which upon acid-catalyzed cyclization and deprotection, yields the desired 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (B1144303). nih.gov This sequence demonstrates a robust method for introducing fluorine at a specific position on the dihydroisoquinoline ring system, a task that can be challenging using classical electrophilic aromatic substitution methods.

| Step | Reagents and Conditions | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | Pivaloyl chloride, Et3N, CH2Cl2 | N-pivaloyl-2-(2-fluorophenyl)ethylamine | Introduction of the Directed Metalation Group (DMG). | nih.gov |

| 2 | n-BuLi, THF, -78 °C | Ortho-lithiated intermediate | Regioselective deprotonation directed by the pivaloyl group. | nih.gov |

| 3 | DMF, -78 °C to 25 °C | N-pivaloyl-2-(2-fluoro-6-formylphenyl)ethylamine | Introduction of the formyl group (aldehyde). | nih.gov |

| 4 | aq. HCl, CH2Cl2, 25 °C | 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate | Acid-catalyzed cyclization and deprotection. | nih.gov |

Advanced Synthesis of Related Fluoro-3,4-dihydroisoquinolinones (e.g., Castagnoli-Cushman Reaction)

The 3,4-dihydroisoquinolin-1-one scaffold is another important heterocyclic core, and fluorinated versions are of significant interest. The Castagnoli-Cushman Reaction (CCR) is a classic and powerful method for synthesizing these lactam structures. nih.govsemanticscholar.org The reaction typically involves the condensation of an imine with a cyclic anhydride, such as homophthalic anhydride. organic-chemistry.org

Modern advancements have expanded the scope and utility of the CCR. A three-component variant of the CCR, using a homophthalic anhydride, a carbonyl compound, and an ammonium (B1175870) salt (like ammonium acetate), provides direct access to 2-unsubstituted isoquinol-1-ones. nih.gov This approach was successfully used to synthesize 3-cyclopropyl-substituted 7-fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). nih.gov The synthesis of the required 7-fluoro-homophthalic anhydride was a key step in this process. nih.gov

Furthermore, the CCR has been explored with fluorinated components, such as imines derived from trifluoroacetaldehyde, to produce trifluoromethyl-substituted tetrahydroisoquinoline-4-carboxylic acids. semanticscholar.org Organocatalysis has also been applied to the synthesis of dihydroisoquinolinones. A one-pot, asymmetric organocatalytic approach using a quinine-based squaramide catalyst can produce trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones from 2-(nitromethyl)benzaldehydes and N-protected aldimines with high enantioselectivity. nih.gov This method tolerates halogen substituents on the aromatic rings, opening a pathway to chiral fluoro-dihydroisoquinolinones. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

Detailed, specific research findings on the electrophilic and nucleophilic aromatic substitution reactions directly involving this compound are not extensively documented in publicly available literature.

In principle, electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of the dihydroisoquinoline system involves the replacement of a hydrogen atom with an electrophile. The reaction typically proceeds via a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com The fluorine atom at the 6-position, being an electron-withdrawing group, would generally be expected to deactivate the ring towards electrophilic attack.

Nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring, is also a possibility. For SNAr to occur, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. ksu.edu.sa While the fluorine atom itself could act as a leaving group, its displacement would necessitate specific activating groups on the ring, and detailed examples for the 6-fluoro-dihydroisoquinoline core are not readily found.

Reduction and Oxidation Transformations

The reduction of the imine (C=N) double bond in the 3,4-dihydroisoquinoline core is a common transformation to yield the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084). While specific studies detailing the stereoselective reduction of this compound are not prominent, general methods for this transformation are well-established for related structures. For instance, the reduction of the C=N double bond in dihydroisoquinoline intermediates is often achieved using hydride reagents like sodium borohydride. nih.gov The stereochemical outcome of such reductions, particularly when a substituent is present at the C1 position, is a critical aspect of synthesis, though specific stereoselectivity data for the 6-fluoro analogue is not available.

The oxidation of 3,4-dihydroisoquinolines to fully aromatic isoquinolines is a key synthetic transformation. organic-chemistry.org This dehydrogenation can be accomplished using a variety of reagents and conditions. Methods reported for the oxidation of related 3-aryl-3,4-dihydroisoquinolines include using air in the presence of potassium hydroxide (B78521) (KOH) and a solvent like DMSO, which furnishes the aromatic isoquinoline. lookchem.com Another approach involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for a selective dehydrogenation. lookchem.com However, specific protocols and yield data for the oxidation of this compound are not detailed in the surveyed literature. Information regarding epoxide formation on this specific compound is also not available.

N-Functionalization and Derivatization Strategies

The nitrogen atom in the dihydroisoquinoline ring system is a key site for functionalization, allowing for the introduction of various substituents. This can be achieved through reactions such as alkylation or acylation. For the related 8-fluoro-3,4-dihydroisoquinoline, methylation has been accomplished using methyl iodide to form the corresponding isoquinolinium salt, which can then be further reduced. nih.gov While this demonstrates the principle of N-functionalization on a similar scaffold, specific examples and reaction conditions tailored to this compound are not explicitly described in available research.

Palladium-Catalyzed Cross-Coupling Reactions for Further Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org These reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, typically involve the coupling of an organometallic reagent with an organic halide or triflate. sigmaaldrich.comyoutube.com The fluorine atom of an aryl fluoride (B91410) can participate in such couplings, although it is generally less reactive than other halogens like chlorine, bromine, or iodine. libretexts.org Achieving C-F bond activation for cross-coupling often requires specific catalysts, ligands, and reaction conditions. nih.gov Despite the potential for the fluorine atom at the 6-position to serve as a handle for diversification, specific applications of palladium-catalyzed cross-coupling reactions on the this compound substrate are not reported in the available scientific literature.

Boron Insertion Reactions into the Dihydroisoquinoline Core

Boron insertion reactions, such as the Miyaura borylation, are used to install boronic acid or boronic ester functionalities onto a molecule. These borylated products are valuable intermediates, particularly for subsequent Suzuki-Miyaura cross-coupling reactions. While this is a significant strategy in modern organic synthesis, there is no specific information available in the searched literature regarding the application of boron insertion reactions to the this compound core.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For 6-Fluoro-3,4-dihydroisoquinoline, proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are particularly informative.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals for the aromatic and aliphatic protons.

A study of 6-Fluoro-1-methyl-3,4-dihydroisoquinoline, a closely related derivative, showed distinct signals for the aromatic protons. rsc.org Specifically, the proton at the 5-position appeared as a doublet of doublets at δ 7.56 ppm, while the protons at the 7 and 8-positions were observed as a triplet of doublets at δ 7.01 ppm and a doublet of doublets at δ 6.93 ppm, respectively. rsc.org The methylene (B1212753) protons of the dihydroisoquinoline core typically appear as multiplets in the upfield region of the spectrum. rsc.org It is important to note that in some instances, particularly with certain solvents, anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines have been observed, characterized by significant line broadening which can obscure signals for protons at positions C-1 and C-3. ias.ac.in

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| Ar-H | 7.56 | dd | J = 8.5, 5.5 Hz | rsc.org |

| Ar-H | 7.01 | td | J = 8.5, 2.5 Hz | rsc.org |

| Ar-H | 6.93 | dd | J = 8.6, 2.2 Hz | rsc.org |

| CH₂ | 3.73 | m | rsc.org | |

| CH₂ | 2.72-2.60 | m | rsc.org |

Note: Data is for 6-Fluoro-1-methyl-3,4-dihydroisoquinoline and serves as a representative example.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in the structure of this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's local electronic environment.

For instance, in a related compound, 8-fluoro-3,4-dihydroisoquinoline (B12937770), the carbon atoms of the aromatic ring and the dihydroisoquinoline core have been assigned specific chemical shifts. mdpi.com Generally, carbons in aromatic rings appear in the range of 110-160 ppm, while the aliphatic carbons of the dihydroisoquinoline moiety are found at higher field (lower ppm values). libretexts.orgyoutube.com The carbon atom bonded to the electronegative fluorine atom will exhibit a characteristic chemical shift and coupling to the fluorine nucleus.

Table 2: Representative ¹³C NMR Data for Fluoro-3,4-dihydroisoquinoline Derivatives

| Carbon Atom | Chemical Shift (ppm) | Reference |

|---|---|---|

| C=N | 163.4 | rsc.org |

| Aromatic C | 139.5 | rsc.org |

| Aromatic CH | 130.4 | rsc.org |

| Aromatic CH | 130.0 | rsc.org |

| Aromatic C | 128.3 | rsc.org |

| Aromatic CH | 126.8 | rsc.org |

| Aromatic C-F | 124.6 | rsc.org |

| CH₂ | 46.7 | rsc.org |

| CH₂ | 25.8 | rsc.org |

Note: Data is for 6-Bromo-1-methyl-3,4-dihydroisoquinoline and serves as a representative example of the dihydroisoquinoline core.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent nucleus for NMR studies. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment.

The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which allows for high resolution of signals even in complex molecules. wikipedia.orghuji.ac.il For aromatic fluorine compounds, the chemical shifts typically fall within a specific range. ucsb.edu For example, the ¹⁹F NMR spectrum of 7-fluoro-3,4-dihydroisoquinoline (B149019) shows a signal at -115.0 ppm. rsc.org The precise chemical shift for this compound would be a key identifier for this specific isomer. The coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) can also provide valuable structural information. wikipedia.orghuji.ac.il

Table 3: Representative ¹⁹F NMR Data for Fluoro-3,4-dihydroisoquinoline Derivatives

| Compound | Chemical Shift (ppm) | Reference |

|---|---|---|

| 7-fluoro-3,4-dihydroisoquinoline | -115.0 | rsc.org |

| 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (B1144303) | -114.7 | mdpi.com |

Note: Data for related isomers are provided for context.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₈FN), HRMS would be used to confirm its molecular formula by matching the experimentally determined mass to the calculated exact mass. For example, the HRMS data for 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate showed a calculated m/z of 164.0870 for [M+H]⁺ and a found value of 164.0876, confirming its molecular formula. mdpi.com

Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS)

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization techniques used in mass spectrometry that allow for the analysis of intact molecules with minimal fragmentation. ESI-MS is particularly well-suited for polar and thermally labile molecules and is commonly used in conjunction with liquid chromatography (LC-MS). copernicus.org FAB-MS is another soft ionization technique that can be used to analyze a wide range of compounds. These techniques would be employed to determine the molecular weight of this compound by observing the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule.

For this compound, the key functional groups include the aromatic ring, the imine (C=N) bond within the dihydroisoquinoline core, the aliphatic carbon-hydrogen (C-H) bonds of the dihydro portion, and the carbon-fluorine (C-F) bond. Experimental data for the closely related 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate shows characteristic absorption bands at 3471 cm⁻¹ and 1664 cm⁻¹. mdpi.com The band at 1664 cm⁻¹ can be attributed to the C=N stretching vibration. The broad band at 3471 cm⁻¹ in the hydrochloride hydrate salt is likely due to the O-H stretching of water and N-H stretching.

Based on established correlation tables, the expected IR absorption bands for this compound are detailed in the table below. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations are found just below this value. The C=N stretching of the imine functional group is expected in the 1690-1640 cm⁻¹ region. researchgate.netresearchgate.netekb.eg The in-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring usually give rise to one or more bands in the 1600–1400 cm⁻¹ range. The presence of the fluorine substituent on the aromatic ring is indicated by a strong C-F stretching band, typically observed in the 1250-1020 cm⁻¹ region. The region below 1000 cm⁻¹ contains bands related to out-of-plane C-H bending, which can provide information about the substitution pattern of the aromatic ring.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2990-2850 | C-H Stretch | Aliphatic (CH₂) |

| 1665-1640 | C=N Stretch | Imine |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1100 | C-F Stretch | Aryl Fluoride (B91410) |

| 900-675 | C-H Bending (out-of-plane) | Aromatic |

This table presents predicted values based on the analysis of functional groups. Actual experimental values may vary.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for determining the purity of chemical compounds and for separating enantiomers, which are non-superimposable mirror images of chiral molecules. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, both reversed-phase and chiral HPLC methods can be employed to assess purity and determine enantiomeric excess, respectively.

In a typical reversed-phase HPLC setup for purity analysis, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.

For the determination of enantiomeric excess, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including heterocyclic molecules. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. In some cases, pre-column derivatization with a chiral reagent can be used to form diastereomers that can be separated on a standard achiral column. nih.gov

Table 2: Exemplary HPLC Conditions for the Analysis of Dihydroisoquinoline Derivatives

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Separation (Chiral) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose-based, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | Hexane/Isopropanol (isocratic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ambient or controlled |

These conditions are illustrative and may require optimization for this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography has emerged as a powerful alternative to HPLC, particularly for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. CO₂ is rendered supercritical at a relatively mild temperature (31.1 °C) and pressure (73.8 bar). Organic modifiers, such as methanol, ethanol, or isopropanol, are often added to the supercritical CO₂ to increase the mobile phase polarity and enhance the elution of polar compounds.

For the enantiomeric separation of this compound, SFC coupled with a chiral stationary phase is the method of choice. Polysaccharide-based CSPs are widely used and have demonstrated broad applicability for the separation of enantiomers of various compound classes, including nitrogen-containing heterocycles. researchgate.netnih.gov The addition of small amounts of additives, such as amines (e.g., diethylamine) or acids (e.g., trifluoroacetic acid), to the mobile phase can significantly improve peak shape and resolution for basic or acidic analytes.

Table 3: Representative SFC Conditions for Chiral Separation of Fluorinated Heterocyclic Compounds

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based, 4.6 x 150 mm, 3 µm) |

| Mobile Phase | CO₂ / Methanol with additive (e.g., 25mM isobutylamine) |

| Gradient/Isocratic | Isocratic or Gradient Elution |

| Flow Rate | 2.5 - 4.0 mL/min |

| Backpressure | 150 bar |

| Detection | UV or Mass Spectrometry (MS) |

| Column Temp. | 40 °C |

These conditions are based on methods for related fluorinated compounds and would likely require optimization for this compound. researchgate.net

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the molecular properties of heterocyclic compounds, including 6-Fluoro-3,4-dihydroisoquinoline. These computational methods provide insights into the geometric and electronic characteristics that govern the molecule's reactivity and potential biological activity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. core.ac.uk It is particularly effective for predicting the geometries, vibrational frequencies, and total energies of molecules. core.ac.uk For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular structure. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its ground state.

The incorporation of a fluorine atom at the 6-position significantly influences the electronic distribution within the quinoline (B57606) core. nih.gov DFT calculations can quantify these effects, revealing changes in electron density and electrostatic potential across the molecule. researchgate.net Such methods have been successfully applied to related compounds like 6-chloroquinoline (B1265530) to study how halogen substitution alters the reactive nature of the quinoline moiety. researchgate.net The results from these calculations are crucial for understanding the molecule's stability and intrinsic electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. thaiscience.info For this compound, HOMO-LUMO analysis can pinpoint the regions of the molecule most likely to participate in electron donation and acceptance during chemical reactions. The fluorine atom, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO levels. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface. researchgate.net Typically, red-colored areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor) and are prone to nucleophilic attack. nih.govarxiv.org For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom and the fluorine atom, indicating their nucleophilic character, while the hydrogen atoms of the dihydroisoquinoline ring would exhibit positive potential.

Table 1: Illustrative Quantum Chemical Parameters for this compound Note: These are representative values based on typical DFT calculations for similar heterocyclic compounds and are for illustrative purposes.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. thaiscience.info |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Global Softness (σ) | 0.19 eV⁻¹ | Reciprocal of hardness, indicating the molecule's polarizability. |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. uba.ar It examines interactions between filled donor orbitals and empty acceptor orbitals within the molecule (intramolecular) and between molecules (intermolecular). uba.arresearchgate.net This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer phenomena that contribute to molecular stability. researchgate.net

For this compound, NBO analysis can elucidate the nature of its intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, it can quantify the stabilization energy associated with a hydrogen bond formed between the nitrogen atom of the dihydroisoquinoline ring and a hydrogen bond donor. The analysis reveals the specific donor-acceptor orbital interactions responsible for this bonding, offering a quantum mechanical basis for understanding the strength and geometry of such non-covalent interactions. uba.ar

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used in drug discovery and medicinal chemistry to predict how a small molecule (ligand) interacts with a biological macromolecule, typically a protein.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. For derivatives of this compound, SAR analysis helps in identifying the key structural features required for a specific biological effect. For example, in related tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, SAR studies have shown that the nature of substituents and their positions are critical for potency. nih.gov

Computational modeling can rationalize these relationships by simulating how different structural modifications affect the molecule's interaction with its target. For instance, modifying substituents on the dihydroisoquinoline core can alter its electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and efficacy. Studies on similar scaffolds, like 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid, have demonstrated that lipophilic derivatives can exhibit enhanced biological activity. researchgate.net By systematically analyzing these changes, researchers can design more potent and selective compounds.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. nih.govfrontiersin.org The process involves sampling a large number of possible conformations of the ligand within the protein's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

For a derivative of this compound, docking simulations can provide a detailed profile of its interactions with a target protein. youtube.com This profile includes identifying specific amino acid residues that form key interactions, such as:

Hydrogen bonds: Often involving the nitrogen atom of the dihydroisoquinoline ring.

Hydrophobic interactions: With aromatic or aliphatic residues in the binding pocket.

Pi-stacking interactions: Between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen bonds: The fluorine atom can participate in favorable interactions with electron-rich atoms in the protein.

This detailed interaction profile is crucial for understanding the binding mode and for guiding the rational design of new analogs with improved affinity and specificity.

Table 2: Hypothetical Protein-Ligand Interaction Profile for a this compound Derivative Note: This table illustrates the types of interactions that could be identified through docking simulations for a hypothetical protein target.

| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Distance (Å) |

|---|---|---|---|

| Asp145 (Side Chain) | Nitrogen (N-H) | Hydrogen Bond | 2.8 |

| Tyr230 (Aromatic Ring) | Benzene (B151609) Ring | π-π Stacking | 3.5 |

| Val80 (Side Chain) | Dihydro- portion | Hydrophobic | 3.9 |

| Leu198 (Side Chain) | Fluoro-substituted Ring | Hydrophobic | 4.1 |

| Ser142 (Backbone C=O) | Fluorine Atom | Halogen Bond/Dipole | 3.2 |

In Silico Screening and Scaffold Hopping Approaches for Design of Novel Analogues

While specific in silico screening and scaffold hopping studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the broader 3,4-dihydroisoquinoline (B110456) scaffold has been a fertile ground for such computational drug design approaches. These studies provide a clear framework for how novel analogues of this compound could be designed and optimized.

One prominent area of investigation has been the design of novel inhibitors for enzymes implicated in cancer, such as leucine (B10760876) aminopeptidase (B13392206) (LAP). mdpi.comnih.gov In a representative study, a large-scale virtual screening was conducted on databases like ZINC and PubChem to identify new potential LAP inhibitors based on the 3,4-dihydroisoquinoline scaffold. mdpi.com The process typically involves several key steps:

Database Searching and Filtering: A substructure search for the 3,4-dihydroisoquinoline core is performed on large compound libraries. The initial hits, which can number in the tens of thousands, are then filtered based on drug-likeness criteria, such as Lipinski's "rule of five," to select for compounds with favorable pharmacokinetic properties. mdpi.comnih.gov

Molecular Docking: The filtered compounds are then docked into the active site of the target protein (e.g., LAP) to predict their binding affinity and orientation. This allows for the ranking of compounds based on their potential to interact with key residues in the binding pocket. nih.gov

3D-QSAR Modeling: For a set of promising compounds, three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed. These models correlate the 3D structural features of the molecules with their biological activity, providing predictive power for newly designed analogues. nih.gov A developed model with high statistical significance (e.g., r² of 0.997 and q² of 0.717) indicates a robust and predictive model. nih.gov

ADMET Prediction: The lead candidates are further evaluated in silico for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to deprioritize compounds with potential liabilities early in the discovery process. mdpi.comnih.gov

Scaffold hopping is another powerful computational strategy that has been applied to the broader isoquinoline (B145761) class to discover novel inhibitors. nih.gov This approach involves replacing the core molecular scaffold with a structurally different but functionally equivalent one, aiming to identify new chemical entities with improved properties. For instance, the 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one scaffold was proposed as a novel EGFR inhibitor through scaffold hopping. nih.gov This demonstrates the potential of using computational methods to explore new chemical space around the isoquinoline core.

The application of these in silico techniques to the this compound scaffold could lead to the rational design of novel analogues with enhanced potency, selectivity, and pharmacokinetic profiles for various therapeutic targets.

Table 1: In Silico Screening Workflow for 3,4-Dihydroisoquinoline Derivatives

| Step | Description | Example from Literature |

|---|---|---|

| 1. Database Search | Substructure search for the 3,4-dihydroisoquinoline scaffold in compound databases (e.g., ZINC, PubChem). mdpi.com | 12,286 compounds identified from ZINC database. mdpi.com |

| 2. Filtering | Application of Lipinski's "rule of five" to select for drug-like compounds. mdpi.comnih.gov | 11,585 compounds remained after filtering from ZINC. mdpi.com |

| 3. Molecular Docking | Docking of filtered compounds into the active site of a target protein (e.g., Leucine Aminopeptidase). nih.gov | 25,081 compounds from combined databases subjected to molecular docking. nih.gov |

| 4. 3D-QSAR | Development of a predictive 3D-QSAR model for compounds with the best docking scores. nih.gov | A model with r² = 0.997 and q² = 0.717 was developed. nih.gov |

| 5. ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity. mdpi.comnih.gov | Nine selected compounds were evaluated for drug-likeness and ADMET parameters. mdpi.comnih.gov |

Conformational Analysis and Stability Studies

For the closely related THIQ, computational studies have shown that the molecule exists in multiple low-energy conformations. researchgate.net The dihydro-portion of the ring is not planar and can adopt various puckered or twisted conformations. The two most stable conformers are typically twisted, with the nitrogen-bound hydrogen in either an axial or equatorial position. researchgate.net The energy difference between these conformers is generally small, suggesting that multiple conformations can coexist in solution.

The introduction of a fluorine atom at the 6-position of the 3,4-dihydroisoquinoline ring is expected to influence its conformational preferences and stability through several mechanisms:

Steric Effects: The fluorine atom, although relatively small, will introduce steric interactions that can favor certain ring conformations over others.

Weak Hydrogen Bonds: The fluorine atom can participate in weak intramolecular C-H···F hydrogen bonds, which have been shown to play a significant role in controlling the molecular conformation of other fluorinated tetrahydroisoquinoline derivatives. nih.gov

Computational studies on tetrafluorinated tetrahydroisoquinoline derivatives have demonstrated that intermolecular interactions involving the C-F group, such as C-H···F and C-F···F-C interactions, are crucial in directing crystal packing. nih.gov These weak interactions can be quite stabilizing, with calculated stabilization energies for C-H···F-C interactions being as high as -13.9 kcal/mol. nih.gov

The stability of different conformers of this compound can be computationally assessed using methods like Density Functional Theory (DFT). By calculating the relative energies of different possible conformations, the most stable conformer(s) can be identified. The solvent environment can also play a crucial role in the conformational equilibrium, and its effects can be modeled using implicit or explicit solvation models.

Table 2: Key Computational Chemistry Terms and their Relevance

| Term | Definition | Relevance to this compound |

|---|---|---|

| Conformer | A specific three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. | The dihydroisoquinoline ring can exist in various puckered and twisted conformations. |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Can be used to calculate the relative energies of different conformers and predict the most stable structure. |

| 3D-QSAR | Three-Dimensional Quantitative Structure-Activity Relationship. A method that correlates the 3D properties of molecules with their biological activity. | Can be used to design novel analogues with improved potency based on their 3D structure. nih.gov |

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Used to predict the binding mode and affinity of this compound analogues to a biological target. nih.gov |

| Scaffold Hopping | A computational method used in drug design to identify new molecular scaffolds with similar biological activity to a known active compound. | Can be used to discover novel chemical classes of compounds based on the 3,4-dihydroisoquinoline pharmacophore. nih.gov |

Structure Activity Relationship Sar Studies and Mechanistic Insights

Influence of Fluorine Substitution on Biological Activity and Binding Affinity

The introduction of fluorine into organic molecules is a widely used strategy in drug discovery to enhance biological activity. tandfonline.com This is often attributed to the unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong bonds with carbon. tandfonline.comsoci.org

"Magic Fluorine Effect" in Specific Biological Targets (e.g., PARP Inhibition)

The substitution of hydrogen with fluorine can lead to dramatic improvements in potency and pharmacokinetic properties, an effect often termed the "magic fluorine effect". namiki-s.co.jprice.edu Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and block metabolic oxidation, thereby increasing a drug's bioavailability and in vivo lifetime. soci.orgrice.edunih.gov

In the context of Poly (ADP-ribose) polymerase (PARP) inhibition, a key target in cancer therapy, fluorine substitution can be critical. Studies have shown that PARP proteins are sensitive to fluorine concentrations, indicating that the element can play a role in modulating the enzyme's activity. nih.gov The presence of fluorine in PARP inhibitors can enhance their binding affinity and efficacy. nih.gov For instance, the radiotracer [18F]FluorThanatrace ([18F]FTT) has been effectively used to quantify PARP-1 expression, which corresponds to the response of PARP inhibitors in cancer therapy, underscoring the intimate relationship between fluorine and this particular biological target. nih.gov

Positional Effects of Fluorine on Potency and Selectivity

The position of the fluorine atom on a drug molecule is not trivial and can significantly impact its potency and selectivity. Systematic studies where fluorine is placed at various positions on a lead compound have demonstrated that its effect is highly context-dependent. nih.gov

For example, in the development of inhibitors for various enzymes, the location of the fluorine substituent dictates the interaction with the protein's active site. A 7-fluoro isoquinoline (B145761) derivative was found to have significant inhibitory activity against the enzyme PDE4B. nih.gov In another study on synthetic cannabinoids, terminal fluorination of an N-pentyl indole (B1671886) chain was shown to generally increase potency at the CB1 receptor by two- to five-fold. nih.gov Research into quinazolin-2-amine derivatives showed that placing an electron-withdrawing fluorine atom at the para-position of a phenyl group resulted in improved binding activity compared to an electron-donating group at the same position. acs.org

The following table summarizes findings on the positional effects of fluorine on biological activity in isoquinoline and related scaffolds.

| Compound Class | Fluorine Position | Biological Target | Effect on Activity |

| Isoquinoline Derivatives | C-7 | PDE4B | Significant Inhibition |

| N-Pentyl Indole Cannabinoids | Terminal (N-pentyl chain) | CB1 Receptor | ~2-5x increase in potency |

| Quinazolin-2-amine Derivatives | para-position (phenyl ring) | ROR1 Pseudokinase | Improved binding affinity |

| Tetrahydroisoquinolines | C-5 | M. tb ATP synthase | Tolerated, part of active compounds |

Role of Substituents at Key Positions (C-1, C-3, C-7, N-2) on Biological Efficacy

Modifications at various positions on the 6-fluoro-3,4-dihydroisoquinoline ring system are crucial for tuning biological efficacy.

Position C-1: The C-1 position is a frequent site for substitution to modulate activity. Studies on 1-substituted-1,2,3,4-tetrahydroisoquinolines have shown that the nature of the substituent is critical. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline was identified as a potent anticonvulsant. nih.gov The electronic properties of substituents on a C-1 phenyl ring (electron-donating vs. electron-withdrawing) have also been shown to influence the enantioselectivity of reduction reactions, which is critical for producing the desired biologically active isomer. rsc.org

Position C-3: Introducing substituents at the C-3 position can also confer specific biological activities. The Bischler–Napieralski reaction is a common method for creating the isoquinoline core, though it has limitations in generating C-3 substituted analogs. nih.gov Nevertheless, novel 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized and shown to possess spasmolytic activity. mdpi.com

Position C-7: The C-7 position is another key site for modification. In a series of antitubercular agents based on the tetrahydroisoquinoline scaffold, the linking group at the C-7 position was found to be important. Linkers such as –CH2– or –CONH– were more effective than –COCH2–, suggesting that the specific positioning of a terminal aromatic ring attached at C-7 is vital for binding to the biological target. nih.gov

Position N-2: The nitrogen atom at position 2 is readily functionalized. N-substituted tetrahydroisoquinolines have been developed as potent agents against tuberculosis. nih.gov SAR studies on other N-substituted analogs revealed that a phenyl group on an amide nitrogen was the most preferred substituent for potency, while aliphatic or other aromatic systems led to a decrease in activity. rsc.org

The table below provides examples of how substituents at these key positions impact biological outcomes.

| Position | Substituent Type | Biological Activity | Reference Compound/Class |

| C-1 | Methyl, Phenyl | Anticonvulsant | (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline |

| C-3 | Isopropyl | Spasmolytic | 1,3-disubstituted 3,4-dihydroisoquinolines |

| C-7 | -CH2- or -CONH- linkers | Anti-tuberculosis | 7-linked tetrahydroisoquinolines |

| N-2 | Phenyl on amide | Various | N-substituted THIQ analogs |

Stereochemical Aspects of Activity and Enantioselectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of biological activity. Many drugs interact with chiral biological macromolecules like proteins and nucleic acids, and often only one enantiomer (a non-superimposable mirror image) of a chiral drug will bind effectively. The 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, which results from the reduction of 3,4-dihydroisoquinoline (B110456), often contains a stereocenter at the C-1 position, making enantioselectivity a key consideration. rsc.org

There is a wide range of biological activities associated with C1 chiral carbon-containing 1-substituted-1,2,3,4-tetrahydroisoquinolines (1-substituted-THIQs). rsc.org Consequently, significant research has focused on the enantioselective reduction of the prochiral C=N bond in 1-substituted-3,4-dihydroisoquinolines to produce a single, desired enantiomer of the corresponding tetrahydroisoquinoline. rsc.orgrsc.org For example, the anticonvulsant activity of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (B164611) was found to reside in the (+)-enantiomer. nih.gov

Chemoenzymatic strategies have been developed to control the stereochemistry at C1 by first introducing a stereocenter at C3. Subsequent diastereoselective reduction of the imine intermediate leads exclusively to the desired cis-isomer, highlighting the sophisticated methods used to access stereochemically pure and biologically active compounds. researchgate.net

Impact of Functional Group Modifications on Target Interaction Profiles

Altering the functional groups on the this compound scaffold directly impacts its interaction profile with biological targets. These modifications can change the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities, thereby fine-tuning its binding affinity and selectivity.

For example, modifying a linker at the C-7 position of a tetrahydroisoquinoline from a rigid keto-methylene (–COCH2–) to a more flexible methylene (B1212753) (–CH2–) or a hydrogen-bonding capable amide (–CONH–) was shown to improve antitubercular activity. nih.gov This suggests that the latter groups allow for a more optimal positioning of the molecule within the target's binding site, likely through improved hydrophobic or hydrogen-bonding interactions. nih.gov

Similarly, in a series of N-substituted analogs, replacing a phenyl ring on an amide substituent with an aliphatic group diminished potency. rsc.org This indicates a specific requirement for the aromatic pi-system of the phenyl group for effective target interaction, possibly through pi-stacking or specific hydrophobic contacts. SAR studies consistently show that electron-donating and electron-withdrawing groups must be carefully chosen and positioned to modulate the biological potential of the final compound. nuph.edu.ua

Molecular Interactions Governing Biological Response (e.g., Hydrogen Bonding, Hydrophobic Contacts, Pi-Stacking)

The biological response of a drug molecule is governed by the sum of its non-covalent interactions with its target protein. For this compound derivatives, these interactions primarily include hydrogen bonds, hydrophobic contacts, and pi-stacking.

Hydrogen Bonding: While the highly electronegative fluorine atom can act as a hydrogen bond acceptor, this interaction is often weak and not considered a primary driver of ligand binding affinity. nih.govacs.org More significantly, fluorine can modulate the geometry and stability of hydrogen bond networks between the ligand, the protein, and surrounding water molecules. nih.govacs.org The nitrogen atom of the dihydroisoquinoline ring and other introduced functional groups (e.g., amides, hydroxyls) are more conventional and potent sites for hydrogen bonding.

Hydrophobic Contacts: The replacement of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can enhance its interactions with hydrophobic pockets in a protein. nih.gov These interactions, driven by the displacement of ordered water molecules, are a major contributor to binding energy.

Pi-Stacking: The aromatic benzene (B151609) ring of the this compound scaffold is capable of engaging in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the binding site. nih.gov These interactions are crucial for the proper orientation and anchoring of the ligand. Studies have shown that the stability of complexes between fluorinated aromatic rings and biological structures can be attributed to a combination of pi-stacking and shape complementarity. nih.gov

Rational Design Principles for Enhanced Biological Activity

The rational design of derivatives of this compound to enhance biological activity is a strategic process rooted in the principles of medicinal chemistry. This approach focuses on iterative modifications of the lead compound to optimize its interaction with a specific biological target, thereby improving its efficacy and selectivity. The core of this strategy involves a deep understanding of the structure-activity relationships (SAR), where systematic changes to the chemical structure are correlated with changes in biological function.

For the this compound scaffold, rational design efforts are guided by several key principles:

Bioisosteric Replacement: The fluorine atom at the 6-position is a key feature. Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. Its high electronegativity and small size can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. This can lead to enhanced binding affinity to the target protein and improved pharmacokinetic properties. For instance, in studies of other quinoline (B57606) derivatives, the introduction of a fluoroethoxy moiety has been shown to modulate binding affinities for biological targets. nih.gov

Structural Modifications of the Core Scaffold: The 3,4-dihydroisoquinoline core can be modified in several ways to explore the chemical space and improve biological activity. This includes:

Substitution on the Aromatic Ring: Introducing various substituents on the benzene ring, in addition to the fluorine atom, can fine-tune the electronic and steric properties of the molecule. For example, the presence of methoxy (B1213986) groups at the 6 and 7 positions in related tetrahydroisoquinoline structures has been crucial for their activity as P-glycoprotein inhibitors. researchgate.net

Modification of the Dihydropyridine Ring: The C=N double bond in the 3,4-dihydroisoquinoline ring is a key feature that can be targeted for modification. Reduction of this bond leads to the corresponding tetrahydroisoquinoline, which can alter the geometry and flexibility of the molecule, potentially leading to different biological activities. nih.gov Furthermore, the nitrogen atom in the ring can be substituted to introduce new functionalities and interaction points with the biological target.

Introduction of Pharmacophoric Groups: The addition of specific functional groups, or pharmacophores, that are known to interact with particular biological targets is a common strategy. For example, attaching moieties that can act as hydrogen bond donors or acceptors, or groups that can participate in hydrophobic or electrostatic interactions, can significantly enhance the binding affinity and selectivity of the compound. The design of novel norfloxacin (B1679917) derivatives with additional metal-chelating and hydrophobic pharmacophores illustrates this principle, leading to compounds with improved antibacterial activity. rsc.org

Computational Modeling and Docking Studies: Modern drug design heavily relies on computational methods to predict how a molecule will bind to a target protein. Molecular docking simulations can provide insights into the binding mode and affinity of designed analogs of this compound. This allows for the prioritization of compounds for synthesis and biological testing, making the drug discovery process more efficient. For example, docking studies have been used to understand the binding interactions of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives with their target kinase. pensoft.net

The following table summarizes the structure-activity relationships for various isoquinoline derivatives, providing insights that could guide the rational design of this compound analogs.

| Compound/Derivative Class | Structural Modification | Effect on Biological Activity | Reference |

| 8-Fluoro-3,4-dihydroisoquinoline (B12937770) | Key intermediate for synthesis | Serves as a versatile precursor for creating a library of 1,8-disubstituted tetrahydroisoquinolines as potential CNS drug candidates. nih.gov | nih.gov |

| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolines | Methyl substitution at the 2 or 4 position | Generally eliminated norepinephrine (B1679862) depleting activity, with the exception of the 2,2-dimethyl derivative which was more active. nih.gov | nih.gov |

| 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives | Amide and ester derivatives with substituted aryl moieties | Showed potent and selective P-glycoprotein inhibition, reversing multidrug resistance. researchgate.net | researchgate.net |

| Styrylquinoline Derivatives | Introduction of a fluoroethoxy moiety at different positions | The position of the fluoroethoxy group on the quinoline ring significantly affected the binding affinity for α-synuclein and Aβ aggregates. nih.gov | nih.gov |

| 1-Aryl-1H-naphtho[2,3-d] researchgate.netnih.govnih.govtriazole-4,9-dione Derivatives | Substitution with 3-chloro-4-fluorophenyl and 6-fluoro groups | Resulted in a potent dual inhibitor of IDO1 and TDO with significant in vivo anti-tumor activity. nih.gov | nih.gov |

| 2-Hydroxy-1H-indene-1,3(2H)-dione Derivatives with Isoquinoline | Incorporation of the isoquinoline moiety | Led to the development of FGFR1 inhibitors with micromolar IC50 values. pensoft.net | pensoft.net |

Advanced Applications in Organic Synthesis and Materials Science

6-Fluoro-3,4-dihydroisoquinoline as a Building Block for Complex Heterocycles

The strategic placement of a fluorine atom on the 3,4-dihydroisoquinoline (B110456) framework enhances its utility as a precursor for more complex molecular architectures. The electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring, providing pathways for regioselective functionalization.